(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrroloquinoline core
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylimino)-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-12-10-21(2,3)23-19-14(12)5-4-6-15(19)18(20(23)24)22-13-7-8-16-17(9-13)26-11-25-16/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
OGJCKFDWRAVTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=NC4=CC5=C(C=C4)OCO5)C2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrroloquinoline core. The final step involves the formation of the imino group through a condensation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or pyrroloquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with a different structure and reactivity.
Benzothiazole derivatives: Compounds with a benzothiazole core that exhibit different chemical and biological properties.
Uniqueness
(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Biological Activity
The compound (1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrroloquinoline core and a benzodioxole moiety. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Pyrrolo[3,2,1-ij]quinolin | Pyrrolo Structure |
| Benzodioxole | Benzodioxole Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrroloquinoline scaffold. For instance, derivatives of similar structures have shown inhibitory effects on various cancer cell lines by modulating key cellular pathways.
Case Study: Inhibition of Kinases
A notable study evaluated the compound's ability to inhibit protein kinases associated with cancer progression. The results indicated that at concentrations as low as 10 µM, significant reductions in kinase activity were observed.
Table 2: Inhibitory Potency Against Kinases
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| (1Z)-1-(1,3-benzodioxol...) | 5.0 | Pim-1 |
| Reference Compound A | 8.0 | CSF1R |
| Reference Compound B | 12.5 | Other Kinase |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, making it a candidate for further development in antimicrobial therapies.
The biological activity of (1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is believed to involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication.
- Enzyme Inhibition : The inhibition of cytochrome P450 enzymes has been noted in related studies.
Research Findings
A comprehensive review of literature indicates that the biological activity of this compound is multifaceted. Studies have linked its structure to various pharmacological effects:
- Antiproliferative Effects : Significant cytotoxicity was observed in human cancer cell lines such as K562 and others.
- Enzyme Modulation : The compound can modulate key enzymes involved in drug metabolism and detoxification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
